N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a piperidinyl-substituted pyrimidine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 3-chloroaniline: This can be achieved by chlorination of aniline using chlorine gas or a chlorinating agent such as thionyl chloride.
Formation of 6-methyl-2-(piperidin-1-yl)pyrimidine: This intermediate can be synthesized by reacting 2-chloro-6-methylpyrimidine with piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the 3-chloroaniline derivative with the pyrimidine intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(pyrimidin-4-yloxy)acetamide: Lacks the piperidinyl and methyl groups.
N-(3-chlorophenyl)-2-((6-methylpyrimidin-4-yl)oxy)acetamide: Lacks the piperidinyl group.
N-(3-chlorophenyl)-2-((2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide: Lacks the methyl group.
Uniqueness
N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to the presence of both the piperidinyl and methyl groups, which may enhance its biological activity and specificity compared to similar compounds.
Biological Activity
N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Formula : C20H25ClN4O
Molecular Weight : 372.89 g/mol
IUPAC Name : this compound
Canonical SMILES : Clc1ccc(cc1)N(C(=O)C(C)O)c2ncnc(c2C)C(C)N1CCCCC1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The piperidine moiety enhances its binding affinity to specific targets, which may include:
- Histamine Receptors : It has shown promise in modulating histamine receptor activity, particularly in pain management.
- Kinases : Studies suggest that it may inhibit certain kinases involved in cancer cell proliferation.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antitumor Activity : In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against several bacterial strains.
- Analgesic Effects : Its interaction with pain receptors suggests potential use in managing nociceptive and neuropathic pain.
Pharmacokinetics
Pharmacokinetic studies reveal critical insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:
Parameter | Value |
---|---|
Cmax (ng/mL) | 830 (IP administration) |
Tmax (h) | 0.25 |
AUC (ng/mL*h) | 66,000 |
These values indicate a significant peak concentration and area under the curve, suggesting effective systemic exposure following intraperitoneal administration.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of this compound on A431 vulvar epidermal carcinoma cells. Results showed a marked reduction in cell viability and migration rates. The compound's mechanism was linked to the inhibition of specific signaling pathways involved in cell cycle regulation.
Case Study 2: Pain Management
In a rodent model for neuropathic pain, the compound exhibited significant analgesic effects compared to control groups. The study highlighted its potential as a dual-action agent targeting both histamine H3 and sigma receptors, which are implicated in pain modulation.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(20-13)23-8-3-2-4-9-23)25-12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDAZSXULAWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.